7-Amino-3,4,8-trimethylquinolin-2(1H)-one
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Overview
Description
7-Amino-3,4,8-trimethylquinolin-2(1H)-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3,4,8-trimethylquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4,8-trimethylquinoline with an amine source under acidic or basic conditions can yield the desired compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3,4,8-trimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino group or the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-3,4,8-trimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
Chloroquine: An antimalarial drug with a quinoline core structure.
Uniqueness
7-Amino-3,4,8-trimethylquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
125710-04-5 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
7-amino-3,4,8-trimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-6-7(2)12(15)14-11-8(3)10(13)5-4-9(6)11/h4-5H,13H2,1-3H3,(H,14,15) |
InChI Key |
XDLGOOMGANOYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)N)C |
Origin of Product |
United States |
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